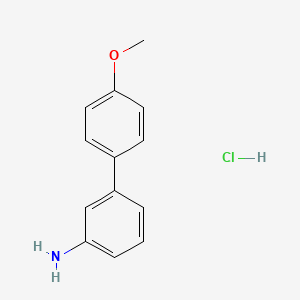

3-Amino-4'-methoxybiphenyl hydrochloride

Overview

Description

“3-Amino-4’-methoxybiphenyl hydrochloride” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound “3-amino-4’-methoxybiphenyl-4-carboxylic acid” has been mentioned in the literature1, but it’s not the exact compound you’re asking about.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-Amino-4’-methoxybiphenyl hydrochloride”. However, the synthesis of similar compounds often involves various organic chemistry reactions2.Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. The molecular formula of “3-Amino-4’-methoxybiphenyl hydrochloride” is not explicitly mentioned in the search results. However, a similar compound, “3-Amino-4-methoxybiphenyl”, has a molecular formula of C13H13NO3.Chemical Reactions Analysis

Specific chemical reactions involving “3-Amino-4’-methoxybiphenyl hydrochloride” are not available in the search results. However, similar compounds may undergo various chemical reactions depending on the conditions4.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-4’-methoxybiphenyl hydrochloride” are not explicitly mentioned in the search results. However, a similar compound, “3-Amino-4-methoxybiphenyl”, is a solid at 20 degrees Celsius, has a melting point of 83.0 to 86.0 degrees Celsius, and is slightly soluble in methanol36.Scientific Research Applications

3. Synthesis and Biological Evaluation of 3-Aminocoumarin Derivatives

- Results or Outcomes : 3-Aminocoumarins are the core structure of novobiocin, clorobiocin, and coumermycin, which are antibiotics useful for treating infections caused by multi-resistant gram-positive bacteria .

4. Utilization of Acidic α-Amino Acids as Acyl Donors

- Results or Outcomes : Aryl-keto α-amino acids are valuable intermediates for constructing hydroxyl α-amino acids, nonproteinogenic α-amino acids, and other biofunctional components .

5. Fluorescence Study of 3-Aminocoumarin Derivatives

- Summary of Application : 3-Aminocoumarins and their derivatives, which are structurally similar to 3-Amino-4’-methoxybiphenyl hydrochloride, are important in organic synthesis. They display various biological activities and occur naturally. The chemical reactivity of 3-aminocoumarins is profound due to the presence of an amino group and enamine carbon .

- Methods of Application : The synthesis of 3-aminocoumarins involves different synthetic methodologies . Nitration of 4-hydroxycoumarin with sodium nitrite and nitric acid in acetic acid gave 3-hydroxy-4-nitrocoumarin and then reduction with Pd/C under hydrogen atmosphere provided the 3-amino-4-hydroxycoumarin .

- Results or Outcomes : 3-Aminocoumarins are the core structure of novobiocin, clorobiocin, and coumermycin, which are antibiotics useful for the treatment of infections caused by multi-resistant gram-positive bacteria .

6. Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids

- Summary of Application : Acidic α-amino acids, which are structurally related to 3-Amino-4’-methoxybiphenyl hydrochloride, are used as acyl donors. They are important for the stereo-controllable synthesis of aryl-keto α-amino acids and their derivatives .

- Methods of Application : The synthesis of aryl-keto α-amino acids involves Friedel-Crafts acylation using acidic α-amino acids as acyl-donors and Lewis acids or Brönsted acids as catalysts .

- Results or Outcomes : Aryl-keto α-amino acids are valuable intermediates for constructing hydroxyl α-amino acids, nonproteinogenic α-amino acids, and other biofunctional components .

Safety And Hazards

The safety data sheet for a similar compound, “4-Amino-3-chlorophenol hydrochloride”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled7. However, the safety and hazards of “3-Amino-4’-methoxybiphenyl hydrochloride” might be different and should be confirmed from a reliable source.

Future Directions

The future directions for “3-Amino-4’-methoxybiphenyl hydrochloride” are not specified in the search results. However, the compound could potentially be used in various chemical reactions and syntheses8.

Please note that the information provided is based on the available data and may not be fully accurate or complete. For detailed and specific information, please refer to scientific literature or contact a chemical supplier.

properties

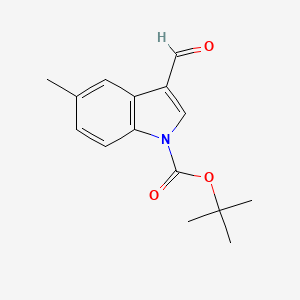

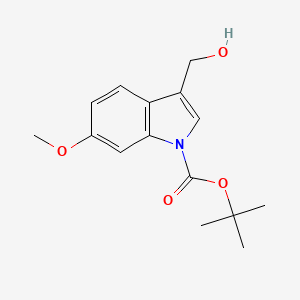

IUPAC Name |

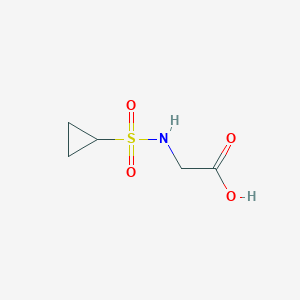

3-(4-methoxyphenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11;/h2-9H,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIGUYMDOVTEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4'-methoxybiphenyl hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1519840.png)

![2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1519847.png)